molecular formula C9H9BrClN B13706006 2-Bromo-4-chloro-5-cyclobutylpyridine

2-Bromo-4-chloro-5-cyclobutylpyridine

Cat. No.: B13706006
M. Wt: 246.53 g/mol
InChI Key: BSPZHROQIFFXGD-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-cyclobutylpyridine is a chemical compound with the molecular formula C9H9BrClN and a molecular weight of 246.53 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and a cyclobutyl group attached to the pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-cyclobutylpyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination and chlorination of 5-cyclobutylpyridine under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, and a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-5-cyclobutylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring.

Scientific Research Applications

2-Bromo-4-chloro-5-cyclobutylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-cyclobutylpyridine depends on its specific application and the target moleculeThese interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-chloro-5-cyclobutylpyridine is unique due to the presence of both bromine and chlorine atoms along with a cyclobutyl group. This combination of functional groups provides distinct reactivity and steric properties, making it a valuable intermediate in organic synthesis and various applications.

Properties

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

IUPAC Name

2-bromo-4-chloro-5-cyclobutylpyridine

InChI

InChI=1S/C9H9BrClN/c10-9-4-8(11)7(5-12-9)6-2-1-3-6/h4-6H,1-3H2

InChI Key

BSPZHROQIFFXGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CN=C(C=C2Cl)Br

Origin of Product

United States

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